Nonafluorobutanesulfonic anhydride

Vue d'ensemble

Description

Nonafluorobutanesulfonic anhydride is a highly fluorinated compound known for its unique chemical properties. It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents. This compound is often used in organic synthesis due to its ability to introduce fluorine atoms into molecules, which can significantly alter their chemical and physical properties .

Méthodes De Préparation

Nonafluorobutanesulfonic anhydride is typically prepared by the electrochemical fluorination of sulfolane. This process involves the anodic fluorination of sulfolane in the presence of hydrogen fluoride, resulting in the formation of the desired compound . The reaction conditions include the use of an electrolytic cell, a source of hydrogen fluoride, and a controlled electric current. Industrial production methods follow a similar process but on a larger scale, ensuring the compound’s purity and yield .

Analyse Des Réactions Chimiques

Nonafluorobutanesulfonic anhydride undergoes various chemical reactions, including nucleophilic substitution, sulfonylation, and hydrolysis. Common reagents used in these reactions include amines, phenoxides, and enolates . For example, the compound reacts with alcohols to form nonafluorobutanesulfonate esters, which are valuable intermediates in organic synthesis . The major products formed from these reactions include sulfonamides, aryl nonaflates, and alkenyl nonaflates .

Applications De Recherche Scientifique

Organic Synthesis

Nonafluorobutanesulfonic anhydride serves as a powerful reagent in organic synthesis. It is primarily used for the activation of alcohols to facilitate nucleophilic substitution reactions.

- Activation of Alcohols : Nf2O can convert alcohols into their corresponding nonaflate intermediates, which are more reactive towards nucleophiles. For instance, 4-methyl-7-substituted coumarin derivatives were synthesized by treating alcohols with Nf2O in the presence of pyridine, followed by Sonogashira cross-coupling reactions .

- Synthesis of Sulfonates : Nf2O is effective for the preparation of sulfonate esters, which are valuable intermediates in various synthetic pathways. The transformation of alcohols to nonaflates allows for subsequent reactions that can introduce diverse functional groups .

Materials Science

In materials science, this compound is utilized for its surfactant properties and as a precursor for fluorinated polymers.

- Fluorinated Polymers : Nf2O is used to synthesize perfluorinated compounds that exhibit excellent chemical resistance and thermal stability. These materials are crucial in applications such as coatings and adhesives, where durability and resistance to harsh environments are required .

- Surface Modification : The compound is employed in creating water- and stain-repellent surfaces for textiles and leather. These applications leverage the hydrophobic nature of fluorinated compounds to enhance the performance of everyday materials .

Environmental Applications

There is growing interest in the environmental implications of fluorinated compounds, including this compound.

- Surfactants : Nf2O derivatives are used as surfactants in various industrial applications, including paints and coatings. They serve to modify surface tension and enhance the application properties of these products .

- Flame Retardants : Certain formulations containing nonafluorobutanesulfonic compounds have been identified as flame retardants in polycarbonate materials, showcasing their versatility beyond traditional chemical applications .

Case Study 1: Synthesis of Nonaflate Intermediates

A study demonstrated the conversion of 4-methyl-7-hydroxycoumarin to its nonaflate intermediate using Nf2O. The reaction conditions were optimized to achieve high yields, showcasing the efficacy of Nf2O in facilitating nucleophilic substitutions under controlled conditions .

Case Study 2: Development of Fluorinated Coatings

Research into fluorinated coatings highlighted the use of this compound as a key component in formulations that provide superior water and oil repellency. These coatings have found applications in both consumer products and industrial settings, emphasizing their importance in enhancing material performance .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Activation of alcohols for nucleophilic substitution | Increased reactivity |

| Materials Science | Synthesis of fluorinated polymers | Chemical resistance |

| Environmental Applications | Use as surfactants and flame retardants | Enhanced performance |

Mécanisme D'action

The mechanism of action of Nonafluorobutanesulfonic anhydride involves its ability to act as a strong electrophile. The compound’s fluorine atoms create a highly electron-deficient environment, making it highly reactive towards nucleophiles . This reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution and sulfonylation, where it transfers its sulfonyl group to other molecules . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .

Comparaison Avec Des Composés Similaires

Nonafluorobutanesulfonic anhydride is unique compared to other similar compounds due to its high fluorine content and strong electron-withdrawing properties. Similar compounds include trifluoromethanesulfonic anhydride and perfluorooctanesulfonic anhydride . While these compounds also possess strong electron-withdrawing properties, this compound offers advantages in terms of stability and reactivity . Its unique structure allows for more efficient and selective reactions in organic synthesis .

Activité Biologique

Nonafluorobutanesulfonic anhydride (NFBSAn) is a highly fluorinated compound known for its unique chemical properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of NFBSAn, focusing on its synthesis, reactivity, and implications for biological systems.

Structure and Composition

This compound is characterized by the molecular formula and a molecular weight of 582.18 g/mol. The compound features a sulfonate group, which enhances its reactivity and interaction with biological molecules.

Synthesis

NFBSAn can be synthesized through the dehydration of potassium nonafluorobutanesulfonate using sulfuric acid or oleum. This method yields NFBSAn in considerable quantities, facilitating further research into its biological applications .

Reactivity with Biological Molecules

NFBSAn exhibits significant reactivity towards nucleophiles due to the presence of the sulfonate group. This property allows it to participate in various biochemical reactions, potentially modifying proteins and other biomolecules. Studies have indicated that its reactivity is comparable to other fluorinated sulfonates, such as triflates and perfluoroalkylsulfonates .

Toxicity and Safety

While specific toxicity data for NFBSAn is limited, its highly fluorinated nature raises concerns regarding environmental persistence and bioaccumulation. The European Chemicals Agency (ECHA) has classified NFBSAn as a substance of concern due to its potential hazards . Laboratory studies suggest that exposure to fluorinated compounds can lead to adverse effects on cellular systems, necessitating careful handling and risk assessment .

Case Study 1: Interaction with Proteins

In a study examining the interaction of NFBSAn with proteins, researchers found that the compound could effectively modify amino acid residues, particularly those containing nucleophilic side chains such as cysteine and lysine. This modification can alter protein function and stability, indicating potential applications in drug design and protein engineering.

Case Study 2: Environmental Impact

Research on the environmental impact of NFBSAn revealed that its persistence in aquatic systems could pose risks to aquatic life. Fluorinated compounds are known for their resistance to degradation, leading to accumulation in food chains. Studies have shown that exposure to such compounds can disrupt endocrine functions in aquatic organisms .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | C8F18O5S2 |

| Molecular Weight | 582.18 g/mol |

| Synthesis Method | Dehydration of potassium nonafluorobutanesulfonate |

| Biological Activity | Reactivity with nucleophiles; protein modification |

| Toxicity | Potential hazards; persistent in the environment |

Propriétés

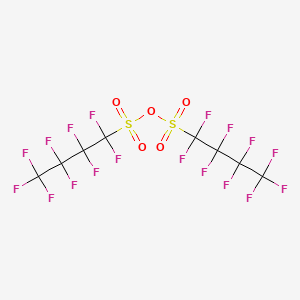

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18O5S2/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(27,28)31-33(29,30)8(25,26)4(15,16)2(11,12)6(20,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIHLPFZYGFMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO2OSO2C4F9, C8F18O5S2 | |

| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1'-anhydride | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190398 | |

| Record name | Perfluorobutanesulfonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36913-91-4 | |

| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36913-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036913914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutanesulfonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2,3,3,4,4,4-NONAFLUOROBUTANE-1-SULFONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2WN0VK6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Nonafluorobutanesulfonic anhydride in organic synthesis?

A: this compound (Nf2O) is a powerful reagent for introducing the nonafluorobutanesulfonyl (Nf) group into organic molecules. This is particularly useful for creating vinylene bis(nonafluorobutanesulfonates) from azibenzils []. These compounds are versatile intermediates in organic synthesis. Additionally, Nf2O is employed in the synthesis of alkyl nonafluorobutanesulfonates, which are exceptionally strong alkylating agents, capable of reacting with disulfenes to form substituted dithietane tetroxide derivatives [].

Q2: Can you explain the mechanism of reaction between this compound and azibenzils?

A: The reaction of Nf2O with azibenzils primarily results in the formation of vinylene bis(nonafluorobutanesulfonates) and benzils []. This reaction initiates with the O-sulfonylation of the azibenzil by Nf2O, leading to the formation of an unstable intermediate. This intermediate then undergoes fragmentation, likely through a concerted mechanism, to yield the vinylene bis(nonafluorobutanesulfonate). The formation of benzils as a side product suggests a competing reaction pathway involving C-sulfonylation of the azibenzil.

Q3: How does the presence of a non-nucleophilic amine affect the reaction of Nf2O with azibenzils?

A: Traces of acid impurities present in Nf2O can lead to the decomposition of azibenzils. Adding a non-nucleophilic amine to the reaction mixture helps prevent this undesired decomposition []. The amine acts as a base, neutralizing the acidic impurities and ensuring a cleaner reaction with higher yields of the desired products.

Q4: Are there any known cases where Nf2O causes decomposition instead of the desired derivatization?

A: Yes, Nf2O has been observed to cause decomposition in specific cases. For instance, when reacting with diazodiphenylmethane, instead of a simple derivatization, Nf2O causes the compound to decompose into tetraphenylethylene, benzophenone, and benzophenone azine []. This highlights the reactivity of Nf2O and its potential for causing decomposition depending on the substrate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.